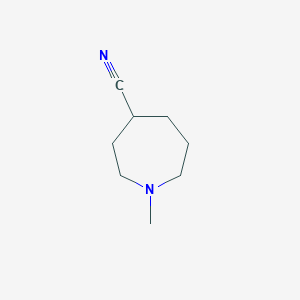

1-Methylazepane-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2 |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

1-methylazepane-4-carbonitrile |

InChI |

InChI=1S/C8H14N2/c1-10-5-2-3-8(7-9)4-6-10/h8H,2-6H2,1H3 |

InChI Key |

DOAVWFKHMBAOMK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(CC1)C#N |

Origin of Product |

United States |

Contextualization Within N Heterocyclic Compound Research

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry, with a significant number of pharmaceuticals incorporating these structures. ijnrd.org The synthesis of functionalized nitrogen heterocycles is crucial for the discovery and development of new drugs and agrochemicals. manchester.ac.uk Among these, the seven-membered azepane ring system has garnered increasing interest. researchgate.netbenthamdirect.com While five and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638) are common in medicinal chemistry, the seven-membered azepane is less prevalent, representing an underexplored area of chemical space. manchester.ac.uk

The study of azepane-based compounds is a prominent area of research in medicinal chemistry due to their diverse pharmacological activities. nih.gov Researchers are actively developing new, less toxic, and highly active azepane-containing analogs for various therapeutic applications. nih.gov The exploration of novel scaffolds, such as bicyclic azepanes, highlights the potential for discovering new drug candidates with unique properties. nih.gov

Structural Features and Chemical Significance of Azepane Systems

The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. This seven-membered ring system provides a flexible yet stable scaffold that can be functionalized in various positions. The positioning of substituents on the azepane ring is critical as it can significantly influence the molecule's conformational stability and biological activity.

The presence of the methyl group on the nitrogen atom in 1-Methylazepane-4-carbonitrile influences its basicity and reactivity. cymitquimica.com Azepane derivatives are key components in a number of FDA-approved drugs, demonstrating their therapeutic importance. nih.gov The structural diversity of azepane-based compounds makes them valuable for the discovery of new therapeutic agents. nih.gov

The development of synthetic methods to create polysubstituted azepanes is an active area of research. One innovative approach involves the photochemical dearomative ring expansion of nitroarenes to form the seven-membered azepane framework. manchester.ac.uk This method allows for the creation of complex azepanes from readily available starting materials. manchester.ac.uk

Importance of the Carbonitrile Functionality in Organic Synthesis

De Novo Cyclization Approaches to the Azepane Core

The formation of the seven-membered azepane ring is a foundational aspect of synthesizing this compound. Two primary strategies for creating this core structure from acyclic precursors are ring expansion and intramolecular cyclization.

Ring Expansion Strategies

Ring expansion reactions provide a powerful method for accessing the azepane framework from more readily available five- or six-membered ring precursors. A notable example is the Beckmann rearrangement of a cyclohexanone (B45756) oxime to yield a caprolactam, which can then be reduced to azepane. nih.gov

A particularly relevant approach for the synthesis of a 4-substituted azepane involves the Beckmann rearrangement of a suitably substituted 4-piperidone (B1582916) oxime. This reaction transforms the six-membered piperidine (B6355638) ring into a seven-membered azepan-4-one (B24970). nih.govnih.govvdoc.pub The general mechanism involves the treatment of the ketoxime with an acid catalyst, leading to the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group, thus expanding the ring.

| Precursor | Reagents | Product | Notes |

| 4-Piperidone Oxime Derivative | Acid Catalyst (e.g., H₂SO₄, PPA) | Azepan-4-one Derivative | A classic method for ring expansion. nih.gov |

More recent developments have focused on milder and more versatile reagents for the Beckmann rearrangement. For instance, the use of cyanuric chloride in N,N-dimethylformamide has been reported for the rearrangement of ketoximes. derpharmachemica.com Another approach utilizes a cyclopropenium cation as a catalyst for the Beckmann rearrangement under mild conditions. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a direct route to the azepane ring by forming a bond between two ends of a linear precursor. These reactions often involve the formation of a carbon-nitrogen bond to close the seven-membered ring.

One such strategy is the reductive amination of a dicarbonyl compound. For instance, a 1,6-dicarbonyl compound can undergo cyclization in the presence of an amine, followed by reduction to form the saturated azepane ring.

Another approach is the intramolecular cyclization of an amino-halide or an amino-sulfonate. In this method, a linear molecule containing a terminal amine and a leaving group at the appropriate position can be induced to cyclize, forming the azepane ring. The success of these reactions often depends on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Functionalization of Pre-formed Azepane Rings

Once the azepane core is established, the synthesis of this compound requires the introduction of the nitrile group at the C-4 position and the methyl group on the nitrogen atom.

Introduction of the Nitrile Group at the C-4 Position

Starting from azepan-4-one, a key intermediate that can be synthesized via ring expansion, the nitrile group can be introduced at the C-4 position through various methods.

One common method is the Strecker synthesis, which involves the reaction of the ketone with an amine and a cyanide source. In the context of a pre-formed azepane, the ketone would be azepan-4-one. The reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent would lead to the formation of an α-aminonitrile.

A more direct approach involves the cyanation of the ketone. For example, the reaction of azepan-4-one with tosyl cyanide or another suitable cyanating agent could yield the desired 4-cyanoazepane. A reported synthesis of azepane-4-carbonitrile hydrochloride involves the acidic hydrolysis of a precursor, suggesting a multi-step sequence likely starting from a protected azepan-4-one derivative. rroij.com

Alternatively, a direct C-H cyanation of azepane itself has been reported. This method utilizes an oxidant to generate an iminium ion intermediate, which is then trapped by a cyanide nucleophile. nih.gov This approach offers a more atom-economical route to 4-cyanoazepane.

| Starting Material | Reagents | Product | Key Transformation |

| Azepan-4-one | TMSCN, Amine | Azepane-4-carbonitrile | Strecker-type reaction |

| Azepane | Oxidant, Cyanide Source | Azepane-4-carbonitrile | Direct C-H cyanation nih.gov |

N-Alkylation for Methyl Substitution

The final step in the synthesis of this compound is the methylation of the secondary amine of the azepane ring. This is a standard N-alkylation reaction.

A common and effective method for this transformation is reductive amination. The reaction of azepane-4-carbonitrile with formaldehyde (B43269) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction), would yield the desired N-methylated product.

Direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base is also a viable option. Care must be taken to avoid over-alkylation, which can lead to the formation of a quaternary ammonium (B1175870) salt. The synthesis of N-methylated azepine derivatives has been documented, for instance, in the context of antimicrobial activity studies. shd.org.rsresearchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| Azepane-4-carbonitrile | Formaldehyde, Reducing Agent | This compound | Reductive Amination |

| Azepane-4-carbonitrile | Methyl Iodide, Base | This compound | Direct N-Alkylation |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported in the literature, the principles of MCRs could be applied to construct the azepane core or to functionalize it.

For instance, a hypothetical MCR could involve the reaction of a suitable amine, an aldehyde, and a component that would ultimately form the seven-membered ring and incorporate the nitrile functionality. However, the development of such a specific MCR would require significant research and optimization.

Catalytic Methodologies in this compound Synthesis

The synthesis of substituted azepane scaffolds is a significant area of research in medicinal and organic chemistry. Catalytic methods, in particular, offer pathways to these structures with improved efficiency, selectivity, and sustainability. While specific research on the catalytic synthesis of this compound is not extensively detailed in publicly available literature, this section explores potential and analogous catalytic strategies, including homogeneous, heterogeneous, and biocatalytic approaches, that are relevant to its formation. These discussions are based on established principles and documented syntheses of structurally related compounds.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, provides a powerful tool for constructing complex molecules with high precision. lkouniv.ac.in These catalysts, often organometallic complexes, are notable for the ability to tune their electronic and steric properties by modifying ligands, which can influence reaction rates and selectivity. lkouniv.ac.in

A plausible homogeneous catalytic approach to this compound could be adapted from methods used for analogous piperidine systems. For instance, the synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile (B8392616) has been achieved through a phase-transfer catalysis (PTC) reaction. prepchem.com Phase-transfer catalysts are a subset of homogeneous catalysts that facilitate the migration of a reactant from one phase into another where the reaction occurs. In a similar vein, a potential synthesis for the azepane target could involve the reaction of a suitable N-methylated bis(haloalkyl)amine with a substituted acetonitrile (B52724) derivative in a biphasic system, utilizing a quaternary ammonium or phosphonium (B103445) salt as the catalyst.

The reaction for a related piperidine compound is outlined below, suggesting a template for the azepane synthesis. prepchem.com

| Reactant A | Reactant B | Catalyst | Solvent System | Product |

| N,N-bis(chloroethyl)methylamine hydrochloride | 3-chlorobenzyl cyanide | Hexadecyltributylphosphonium bromide | Toluene / 50% aq. NaOH | 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile |

This table illustrates the synthesis of a related piperidine compound using homogeneous phase-transfer catalysis. prepchem.com

Furthermore, transition metal-catalyzed cyanation reactions represent another viable homogeneous strategy. Palladium, nickel, or copper complexes are widely used to catalyze the formation of C-CN bonds. If a precursor such as 4-halo-1-methylazepane were available, a cyanation reaction using a cyanide source (e.g., zinc cyanide, potassium cyanide) could be envisioned. The success of such a reaction would depend on the choice of metal, ligand, and reaction conditions to achieve high yield and avoid side reactions.

Heterogeneous Catalysis Development

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. unizin.org These systems are highly valued in industrial processes due to the ease of catalyst separation from the product mixture, which allows for catalyst recycling and simplifies purification. baranlab.org

For the synthesis of this compound, heterogeneous catalysts could be employed at various stages. The formation of the core azepane ring, for example, could be achieved through the reductive amination or cyclization of a linear precursor over a solid catalyst. Metals like nickel (e.g., Raney Nickel), platinum, or palladium supported on materials like carbon, alumina, or silica (B1680970) are effective for hydrogenation and reductive amination reactions. unizin.orgbaranlab.org

The introduction of the nitrile group could potentially be achieved using heterogeneous catalysts as well. Recent advancements have shown that nanocatalysts can be highly effective for various organic transformations, including the synthesis of carbonitrile compounds. nih.gov For example, a magnetically separable nanocatalyst was successfully used for the green synthesis of pyrazole-4-carbonitrile derivatives. nih.gov A hypothetical application to this compound could involve developing a functionalized solid support or metal nanoparticle catalyst that promotes the cyanation of a suitable azepane precursor. The primary advantages would be the catalyst's recyclability and often milder reaction conditions compared to some homogeneous systems. nih.gov

| Catalyst Type | General Application in Synthesis | Potential Relevance to this compound |

| Supported Metals (Pt/C, Pd/C) | Hydrogenation, Reductive Amination | Formation of the azepane ring from a linear precursor. unizin.org |

| Raney Nickel | Hydrogenation, Desulfurization | Synthesis of the saturated heterocyclic ring. baranlab.org |

| Zeolites | Isomerization, Alkylation | Potential for skeletal rearrangement or functionalization of the azepane ring. sciencenet.cn |

| Functionalized Nanoparticles | C-C and C-N bond formation | A modern approach for the cyanation step, offering high activity and recyclability. nih.gov |

This table outlines various heterogeneous catalyst types and their potential applicability in the synthesis of the target compound or its precursors. unizin.orgbaranlab.orgnih.govsciencenet.cn

Biocatalytic Considerations

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. acsgcipr.org This approach is distinguished by its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally benign conditions, aligning with the principles of green chemistry. magtech.com.cnnih.gov

In the context of this compound synthesis, the key transformation would be the introduction of the nitrile group. Enzymes known as nitrilases are of particular interest, as they catalyze the hydrolysis of nitriles to carboxylic acids. magtech.com.cn While this is the reverse of the desired reaction, enzymatic reactions are reversible, and under specific conditions (e.g., low water activity), a nitrilase could potentially catalyze the synthesis of a nitrile from a carboxylic acid precursor.

A more direct biocatalytic route could involve an enzyme class known as hydroxynitrile lyases (HNLs), which catalyze the addition of hydrogen cyanide to aldehydes or ketones. A hypothetical biocatalytic process could involve the enzymatic addition of cyanide to 1-methylazepan-4-one. However, a significant challenge in biocatalysis is the substrate scope of the enzyme; naturally occurring enzymes may not accept a synthetically modified substrate like 1-methylazepan-4-one. nih.gov

Modern techniques such as directed evolution and ancestral sequence reconstruction are employed to overcome these limitations by engineering enzymes with novel activities or broader substrate specificities. nih.gov Therefore, a future biocatalytic route to this compound would likely require the development of a bespoke enzyme tailored for the specific transformation.

| Enzyme Class | Typical Transformation | Potential Application in Synthesis |

| Nitrilase | Nitrile <=> Carboxylic Acid + Ammonia | Reverse reaction could synthesize the nitrile from a carboxylic acid precursor. magtech.com.cn |

| Hydroxynitrile Lyase (HNL) | Ketone/Aldehyde + HCN => Cyanohydrin | Addition of cyanide to 1-methylazepan-4-one. |

| Transaminase | Ketone <=> Amine | Synthesis of amine precursors for the azepane ring. |

| Reductase/Dehydrogenase | Ketone <=> Alcohol | Interconversion of functional groups on the azepane ring. |

This table summarizes relevant enzyme classes and their potential, though largely hypothetical, applications in the synthesis of this compound.

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic. libretexts.org This polarity is the basis for its characteristic reactions, which primarily involve nucleophilic attack on this carbon. libretexts.org

Nucleophilic Additions to the Carbonitrile Moiety

Organometallic reagents, such as Grignard and organolithium reagents, readily add to the electrophilic carbon of the nitrile group. libretexts.orglibretexts.org The initial reaction forms an intermediate imine anion salt. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by an aqueous workup, would produce 1-(1-methylazepan-4-yl)ethan-1-one.

Table 1: Nucleophilic Addition to this compound

| Reagent | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | Imine Anion Salt | Ketone (4-acyl-1-methylazepane) |

| Organolithium (R-Li) | Imine Anion Salt | Ketone (4-acyl-1-methylazepane) |

This table illustrates the expected products from the reaction of this compound with common organometallic nucleophiles, based on general nitrile reactivity. libretexts.orgpressbooks.pub

Reductions of the Nitrile Functionality

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation during workup. libretexts.org This transformation converts this compound into (1-methylazepan-4-yl)methanamine. libretexts.orglibretexts.org

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction. pressbooks.pubchemistrysteps.com This reaction, when carefully controlled and followed by hydrolysis, stops at the aldehyde stage, yielding 1-methylazepane-4-carbaldehyde. pressbooks.pubchemistrysteps.com

Table 2: Reduction Products of this compound

| Reducing Agent | Reaction Product | Product Functional Group |

| Lithium Aluminum Hydride (LiAlH₄) | (1-methylazepan-4-yl)methanamine | Primary Amine |

| Diisobutylaluminium Hydride (DIBAL-H) | 1-methylazepane-4-carbaldehyde | Aldehyde |

This table summarizes the outcomes of reducing this compound with different hydride reagents, a standard transformation for nitriles. libretexts.orgpressbooks.pubchemistrysteps.com

Hydrolysis and Ammonolysis Pathways

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic aqueous conditions. libretexts.orglibretexts.org The reaction typically proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In the case of this compound, complete hydrolysis results in the formation of 1-methylazepane-4-carboxylic acid. libretexts.orglibretexts.org

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon, facilitating the attack by a weak nucleophile like water. libretexts.orgpressbooks.pub In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

Reactivity of the Azepane Ring System

The azepane ring in this compound is a saturated, seven-membered heterocycle. Its reactivity is primarily associated with transformations that alter the ring structure itself.

Electrophilic Aromatic Substitutions (if applicable to derivatives)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, such as benzene, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. byjus.comwikipedia.org This reaction mechanism involves the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. wikipedia.orglibretexts.org

This type of reaction is not applicable to this compound itself, as the azepane ring is aliphatic and lacks the π-electron system necessary for aromaticity. byjus.comlibretexts.org However, if an aromatic ring were attached as a substituent to the azepane nucleus, this derivative could undergo electrophilic aromatic substitution. The position of the substitution on the aromatic ring would be directed by the activating or deactivating nature of the substituent group already present. masterorganicchemistry.commsu.edu

Ring Contraction and Expansion Reactions

The synthesis of the seven-membered azepane ring often involves ring-expansion reactions from smaller, more common six-membered piperidine or five-membered pyrrolidine (B122466) rings. researchgate.netrsc.org Methodologies like the Tiffeneau-Demjanov and Beckmann rearrangements are powerful tools for this purpose. mdpi.comsmolecule.comnottingham.ac.uk For instance, treating a 2-(hydroxymethyl)piperidine derivative with diethylaminosulfur trifluoride (DAST) can induce a ring expansion to a 3-fluoroazepane. arkat-usa.org Similarly, palladium-catalyzed rearrangements of allylic amines can effectively produce azepane systems from piperidine precursors. rsc.org

Conversely, ring contraction of azepane systems is also a known transformation, often driven by the formation of more stable five- or six-membered rings. rsc.org The relative stability of different ring sizes is a key thermodynamic driver for these reactions. While specific studies on the ring contraction or expansion of this compound are not prevalent, the azepane ring possesses the inherent potential to undergo such rearrangements under appropriate synthetic conditions, such as those involving carbocation or nitrene intermediates. researchgate.netacs.org

Stereoselective Transformations of the Azepane Scaffold

The development of stereochemically pure azepane derivatives is of significant interest due to their presence in biologically active compounds. Stereoselective transformations involving the azepane scaffold often focus on controlling the arrangement of substituents on the seven-membered ring. This can be achieved during the synthesis of the ring or by subsequent modification.

One effective method for creating stereochemically defined azepanes is through the ring expansion of piperidine precursors. rsc.orgrsc.org Research has shown that diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity using this strategy. rsc.org For example, the reaction of a disubstituted piperidine dichloride with sodium azide (B81097) in DMSO resulted in a ring-expanded diazide as a single, diastereomerically pure cis-isomer in 92% yield. rsc.org The structure and cis-stereochemistry of the resulting azepane were confirmed by converting the product into a bis-sulfonamide derivative and analyzing it via X-ray crystallography. rsc.org This approach demonstrates that the stereochemistry of the final azepane can be controlled by the stereochemistry of the starting piperidine.

Another advanced strategy involves the stereoselective introduction of functional groups onto an existing ring system. A novel synthetic route to pentahydroxyazepane iminosugars utilizes an osmium-catalyzed tethered aminohydroxylation reaction. acs.orgnih.gov This key step forms a new carbon-nitrogen bond with complete regio- and stereocontrol. acs.org Subsequent intramolecular reductive amination successfully yields the desired azepane ring, demonstrating a powerful method for constructing heavily functionalized, stereochemically complex azepanes. acs.orgnih.gov

Furthermore, highly enantioselective methods have been developed to synthesize fused azepine derivatives. acs.org By employing a rhodium-catalyzed intramolecular formal hetero-[5 + 2] cycloaddition of vinyl aziridines and alkynes, fused azepine structures can be obtained with excellent enantioselectivity (up to >99% ee). acs.org This method highlights how modern catalytic processes can be used to build the azepane core with precise stereochemical control.

| Method | Starting Material Type | Key Reagents/Catalyst | Product Type | Stereochemical Outcome | Reference |

| Piperidine Ring Expansion | Disubstituted Piperidine | NaN₃ in DMSO | Substituted Azepane | Exclusive Diastereoselectivity (cis-isomer) | rsc.org |

| Tethered Aminohydroxylation | Sugar-derived Allylic Alcohol | K₂OsO₂(OH)₄ (catalyst) | Hydroxylated Azepane | Complete Regio- and Stereocontrol | acs.orgnih.gov |

| Formal [5 + 2] Cycloaddition | Vinyl Aziridine and Alkyne | [Rh(NBD)₂]⁺BF₄⁻ (catalyst) | Fused Azepine | High Enantioselectivity (up to >99% ee) | acs.org |

Derivatization at Other Ring Positions

Derivatization of the this compound ring at positions other than the nitrogen atom requires the activation of C-H bonds. Direct functionalization of these saturated C-H bonds is challenging; therefore, reactions often proceed through intermediates where a ring carbon is made more reactive.

Alkylation and acylation reactions that form new carbon-carbon bonds on the azepane ring are crucial for building more complex molecular architectures. These reactions typically target the α-carbon positions relative to a carbonyl or nitrile group.

A viable strategy for the alkylation or acylation of the azepane ring at the C-3 or C-5 positions would involve the conversion of the C-4 nitrile of this compound into a ketone, yielding 1-methylazepan-4-one. lookchem.com This ketone is a known synthetic intermediate used in the preparation of pharmaceutical compounds. lookchem.com The presence of the ketone functionality significantly increases the acidity of the α-protons at C-3 and C-5, allowing for the formation of an enolate anion. pressbooks.pub

The generation of this enolate can be controlled to achieve either kinetic or thermodynamic products. libretexts.org Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate by removing a proton from the less-substituted α-carbon. pressbooks.publibretexts.org The resulting nucleophilic enolate can then react with a primary alkyl halide in an SN2-type reaction to introduce an alkyl group at the α-position. pressbooks.pub

| Step | Description | Typical Reagents | Intermediate/Product | Reference |

| 1 | Enolate Formation (Kinetic) | 1-Methylazepan-4-one, LDA, THF, -78 °C | Lithium enolate | pressbooks.publibretexts.org |

| 2 | Alkylation | Primary Alkyl Halide (e.g., CH₃I, C₂H₅Br) | α-Alkylated 1-methylazepan-4-one | pressbooks.pub |

Similarly, the enolate can be reacted with an acyl chloride or anhydride (B1165640) to achieve α-acylation, introducing an acyl group and forming a β-diketone derivative.

Alternatively, the nitrile group in this compound itself can activate the α-hydrogens for deprotonation and subsequent alkylation. Although nitriles are significantly less acidic than ketones, a strong base like LDA can still generate the corresponding carbanion, which can then be alkylated. msu.eduyoutube.com

Modern synthetic methods also provide routes for the alkylation of saturated aza-heterocycles through transition metal-catalyzed C-H functionalization. thieme-connect.com For instance, iridium(I)-catalyzed α-C(sp³)–H alkylation of azacycles has been achieved using directing groups. nih.gov This approach has been successfully applied to azepane, allowing for its alkylation with various olefins. nih.gov Other catalytic systems, such as photoredox catalysis, can also enable the functionalization of C-H bonds at positions α or even β to the nitrogen atom in saturated heterocycles. researchgate.netnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methylazepane 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity

For 1-Methylazepane-4-carbonitrile, a ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the methine proton at the 4-position (HC-CN), and the various methylene (B1212753) (CH₂) protons of the azepane ring. The chemical shifts and splitting patterns of these signals would provide crucial information about the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of each of the eight carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

However, no publicly accessible experimental ¹H or ¹³C NMR data for this compound could be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

Advanced 2D NMR techniques are instrumental for the unambiguous assignment of all proton and carbon signals, especially in complex cyclic systems like azepanes.

COSY (Correlation Spectroscopy) would establish the correlations between protons that are coupled to each other, helping to trace the connectivity of the protons around the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Detailed experimental data from COSY, HSQC, or HMBC experiments for this compound are not available in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the precise elemental formula. For this compound (C₈H₁₄N₂), HRMS would confirm this composition. While the theoretical exact mass can be calculated, no experimental HRMS data has been published.

Fragmentation Pathway Analysis

Under electron ionization (EI), the molecular ion of this compound would be expected to undergo characteristic fragmentation. Likely fragmentation pathways would include the loss of the methyl group, cleavage of the azepane ring, and other rearrangements. Analysis of these fragments would provide valuable structural confirmation. However, no experimental mass spectra detailing these fragmentation pathways are publicly accessible.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups. For this compound, the most prominent feature in its IR spectrum would be the stretching vibration of the nitrile (C≡N) triple bond, typically appearing in the range of 2220-2260 cm⁻¹. Other characteristic vibrations would include C-H stretching and bending modes for the methyl and methylene groups. Despite the predictability of these features, no experimental IR or Raman spectra for this compound have been found in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm its key structural features.

The most definitive band for this compound is the nitrile (C≡N) stretch. This vibration typically appears as a sharp, medium-intensity peak in the region of 2260-2240 cm⁻¹. utdallas.edu Its presence is a clear indicator of the carbonitrile group.

The aliphatic nature of the azepane ring and the N-methyl group gives rise to prominent C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2950-2850 cm⁻¹ range. pg.edu.pl In-plane bending (scissoring) for CH₂ groups and asymmetric bending for CH₃ groups typically occur around 1465 cm⁻¹. pg.edu.pl The C-N stretching vibration of the tertiary amine is generally weak and falls within the fingerprint region (1250-1020 cm⁻¹), often overlapping with other C-C and C-H bending vibrations, making it less diagnostic.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, Sharp |

| 2260-2240 | C≡N Stretch | Nitrile | Medium, Sharp |

| ~1465 | C-H Bend | Aliphatic (CH₂, CH₃) | Medium |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a powerful complement to IR spectroscopy, providing information on molecular vibrations based on changes in the polarizability of a bond. horiba.com For this compound, certain vibrational modes that are weak in the IR spectrum can be strong in the Raman spectrum.

The nitrile (C≡N) triple bond, being highly polarizable, is expected to produce a strong and sharp signal in the Raman spectrum, typically in the same 2260-2240 cm⁻¹ region as in the IR spectrum. renishaw.com This makes it an excellent marker in both techniques. The symmetric vibrations of the carbon skeleton of the azepane ring, which involve significant changes in the size of the electron cloud, are also expected to be Raman active. These often appear in the fingerprint region below 1500 cm⁻¹. The C-H stretching and bending vibrations will also be present, providing a complete vibrational fingerprint of the molecule. renishaw.com

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 2260-2240 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1470-1440 | C-H Bend | Aliphatic (CH₂, CH₃) | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. utah.edu Should this compound be crystallized, this technique could provide a wealth of structural information.

Table 3: Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The exact distances between bonded atoms and the angles between bonds. |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for assessing the purity of this compound and for its separation from reactants, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a basic compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. epa.gov In this mode, a non-polar stationary phase is used with a polar mobile phase.

To achieve good peak shape and reproducible retention times, the basic tertiary amine group requires a buffered mobile phase to suppress its ionization. elementlabsolutions.com A typical method would employ a C18 column with a gradient elution, starting with a high percentage of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727). impactfactor.org Due to the lack of a strong UV chromophore, detection can be challenging. Detection would likely be performed at a low wavelength (e.g., < 210 nm) or, for greater sensitivity and specificity, with a mass spectrometer (LC-MS). researchgate.net

Table 4: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase), 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm or Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. scirp.org The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A standard GC method would utilize a fused silica (B1680970) capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (similar to DB-5) or a 50% phenyl-polydimethylsiloxane phase. epa.gov A temperature gradient program, where the oven temperature is steadily increased, would be used to ensure the elution of the compound with a good peak shape. sigmaaldrich.com While a Flame Ionization Detector (FID) can be used for general-purpose detection, a Nitrogen-Phosphorus Detector (NPD) would offer superior sensitivity and selectivity for this nitrogen-containing analyte. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. etamu.edu

Table 5: Representative GC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen at a constant flow |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 280 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering significant advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase, often with the addition of polar organic modifiers, allows for rapid separations of thermally labile and complex molecules. In the context of this compound, which possesses a chiral center at the C4 position of the azepane ring, SFC is an invaluable tool for enantioselective analysis and purification.

The enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial in pharmaceutical development. SFC, particularly with chiral stationary phases (CSPs), provides the necessary selectivity for this purpose. The low viscosity and high diffusivity of supercritical fluids enable high flow rates and rapid equilibration, leading to faster analysis times without compromising resolution. irb.hrchromatographyonline.com

For the chiral separation of nitrogen-containing heterocyclic compounds like this compound, polysaccharide-based CSPs are frequently employed. chromatographyonline.comuva.es These stationary phases, such as those derived from amylose (B160209) or cellulose (B213188) and coated or immobilized on a silica support, offer a wide range of chiral recognition capabilities. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The mobile phase in SFC typically consists of supercritical CO2, which is non-polar. To elute more polar compounds like this compound, a polar organic modifier, such as methanol or ethanol, is added to the mobile phase. The type and concentration of the modifier can significantly influence the retention and selectivity of the separation. shimadzu.com Furthermore, additives like amines (e.g., diethylamine (B46881) or triethylamine) or acids (e.g., trifluoroacetic acid) can be introduced in small quantities to the modifier to improve peak shape and resolution, especially for basic compounds like the tertiary amine present in this compound. fagg.be

The instrumentation for SFC is similar in principle to that of HPLC, but with the addition of a back-pressure regulator to maintain the mobile phase in its supercritical state throughout the chromatographic system. An oven is also used to control the column temperature, which, along with pressure, can be adjusted to fine-tune the separation.

Given the structural characteristics of this compound, a probable SFC method for its enantiomeric separation would involve a polysaccharide-based chiral stationary phase. A mobile phase composed of supercritical CO2 with a methanol modifier and a basic additive would likely provide good peak shape and resolution. The specific parameters would be optimized to achieve baseline separation of the enantiomers.

A summary of likely research findings for the SFC analysis of this compound is presented in the interactive data table below.

Table 1: Representative Supercritical Fluid Chromatography (SFC) Method Parameters for the Chiral Analysis of this compound

| Parameter | Value |

| Stationary Phase | Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative) |

| Column Dimensions | 4.6 x 150 mm, 3 µm |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine (v/v) |

| Gradient | Isocratic at 80:20 (CO₂:Methanol) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Sample Diluent | Methanol |

Computational and Theoretical Investigations of 1 Methylazepane 4 Carbonitrile

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic properties of 1-Methylazepane-4-carbonitrile. nih.govrsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nih.govimperial.ac.uk For this compound, DFT calculations can provide valuable information about its geometry, electronic distribution, and reactivity.

DFT studies typically begin with geometry optimization to find the lowest energy structure of the molecule. Using a functional such as B3LYP with a basis set like 6-31G*, the optimized geometry reveals key bond lengths, bond angles, and dihedral angles. Analysis of the molecular orbitals (HOMO and LUMO) can then offer insights into the molecule's reactivity. The distribution and energies of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack.

Furthermore, DFT can be used to calculate various electronic properties, as summarized in the hypothetical data table below. These properties help in understanding the molecule's behavior in different chemical environments.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value | Unit |

| Total Energy | -440.123 | Hartrees |

| HOMO Energy | -6.89 | eV |

| LUMO Energy | 0.45 | eV |

| HOMO-LUMO Gap | 7.34 | eV |

| Dipole Moment | 3.21 | Debye |

| Mulliken Charge on N (nitrile) | -0.45 | e |

| Mulliken Charge on N (amine) | -0.32 | e |

Note: The data in this table is hypothetical and serves as an illustrative example of the results that would be obtained from a DFT calculation.

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can be used to validate DFT results. aps.orgaps.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate energies and electronic properties, albeit at a greater computational expense. nih.gov

An ab initio approach, such as MP2 with a larger basis set (e.g., aug-cc-pVDZ), can be employed to refine the geometry and electronic properties of this compound. Comparing the results from different levels of theory helps in assessing the reliability of the computational predictions. For instance, while HF theory systematically overestimates the HOMO-LUMO gap, MP2 provides a more accurate description by including electron correlation.

Conformational Analysis and Energy Landscapes

A systematic conformational search can be performed using molecular mechanics force fields followed by geometry optimization of the low-energy conformers using DFT. The azepane ring can adopt several conformations, such as chair, boat, and twist-chair forms. The presence of the methyl group on the nitrogen and the carbonitrile group at the 4-position will influence the relative stability of these conformers due to steric and electronic effects.

The two most stable conformers are likely to be chair-like structures with the bulky substituents in pseudo-equatorial positions to minimize steric hindrance. libretexts.orgchemistrysteps.com The energy difference between these conformers and the transition states connecting them can be calculated to construct a potential energy surface.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Chair 1 (equatorial CN) | 0.00 | 75.3 |

| Chair 2 (axial CN) | 1.52 | 24.7 |

| Boat 1 | 4.89 | < 0.1 |

| Boat 2 | 5.21 | < 0.1 |

Note: The data in this table is hypothetical and illustrates the expected relative stabilities of different conformers.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models. mdpi.commdpi.com For this compound, the vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra are of particular interest.

DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum would be expected to show characteristic peaks for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), C-H stretches of the methyl group and the azepane ring, and various bending and rocking modes. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework. nih.gov The predicted chemical shifts can be correlated with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for the Most Stable Conformer of this compound

| Spectroscopic Data | Predicted Value |

| C≡N Stretching Frequency | 2245 cm⁻¹ |

| N-CH₃ Stretching Frequency | 2960 cm⁻¹ |

| ¹³C Chemical Shift (C≡N) | 121 ppm |

| ¹³C Chemical Shift (N-CH₃) | 42 ppm |

| ¹H Chemical Shift (N-CH₃) | 2.3 ppm |

Note: The data in this table is hypothetical and represents typical values expected from such calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, transition states, and products. masterorganicchemistry.comrsc.org

Transition State Analysis

For a potential reaction involving this compound, such as a nucleophilic addition to the nitrile group or a reaction at the alpha-carbon to the nitrogen, computational methods can be used to locate the transition state structure. researchgate.netbath.ac.uk The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the reaction mechanism. researchgate.netuni-giessen.de

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction pathway can be assessed. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. bath.ac.uk For example, in a hypothetical hydrolysis of the nitrile group, the transition state would involve the approach of a water molecule and the concerted breaking and forming of bonds.

Table 4: Calculated Activation Energy for a Hypothetical Reaction

| Reaction | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Nitrile Hydrolysis | This compound + H₂O | [Complex]‡ | 1-Methylazepane-4-carboxamide | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes of a transition state analysis.

Reaction Pathway Mapping

The exploration of a chemical reaction's pathway through computational means is a cornerstone of modern chemical research. This process, known as reaction pathway mapping, involves the use of quantum chemical calculations to identify the lowest energy path a reaction can take from reactants to products. Key elements of this mapping include the identification of transition states (the highest energy point along the reaction coordinate), intermediates (stable species formed during the reaction), and the calculation of activation energies, which govern the reaction rate.

Methodologies such as Intrinsic Reaction Coordinate (IRC) calculations are instrumental in confirming that a calculated transition state smoothly connects the reactants and products on the potential energy surface. Furthermore, advanced techniques can map out complex reaction networks, providing a comprehensive understanding of all possible reaction channels.

However, in the specific case of this compound, there is no published research detailing the application of these computational methods. Consequently, data on its reaction pathways, including the energies of transition states and intermediates for its formation or subsequent reactions, remains uncharacterized in the scientific literature. The synthesis and potential reactions of this compound present an open area for future computational studies, which could provide valuable insights into its reactivity and guide experimental work.

Without dedicated computational studies, any discussion of the specific reaction pathways of this compound would be purely speculative. Future research in this area would be necessary to populate the following data tables with meaningful, scientifically validated information.

Table 1: Calculated Energies of Stationary Points for a Hypothetical Reaction of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | Data not available |

| Transition State 1 | First energy barrier | Data not available |

| Intermediate 1 | Stable intermediate species | Data not available |

| Transition State 2 | Second energy barrier | Data not available |

| Products | Final products | Data not available |

Table 2: Key Geometric Parameters of a Hypothetical Transition State

| Parameter | Description | Value |

| Bond being formed (Å) | Distance between reacting atoms | Data not available |

| Bond being broken (Å) | Distance between atoms of a cleaving bond | Data not available |

| Dihedral Angle (°) | Torsional angle defining conformation | Data not available |

The absence of specific computational data for this compound underscores a frontier in the molecular sciences where predictive computational chemistry can still make significant contributions.

Derivatives and Analogs of 1 Methylazepane 4 Carbonitrile

Synthesis of Substituted 1-Methylazepane-4-carbonitrile Analogs

The synthesis of analogs of this compound can be approached by introducing substituents at various positions on the azepane ring or by chemical transformation of the nitrile group.

Synthesis of Azepane-Ring Substituted Derivatives

The introduction of substituents onto the azepane ring can be achieved through various synthetic strategies. These methods may involve the use of a pre-functionalized azepane precursor or the direct functionalization of the this compound core.

One plausible approach involves the synthesis of azepane derivatives through ring expansion reactions of appropriately substituted piperidines. rsc.org For instance, a substituted piperidine (B6355638) could undergo a one-carbon ring expansion to yield the corresponding substituted azepane. Another strategy involves the dearomative ring expansion of nitroarenes, which can provide access to polysubstituted azepanes. nih.govmanchester.ac.uk

Direct functionalization of the this compound ring, particularly at the carbon atoms adjacent to the nitrogen (C2 and C7) or the carbon bearing the nitrile group (C4), is challenging but could potentially be achieved through modern C-H activation methodologies.

A hypothetical pathway to C4-substituted analogs could involve the synthesis of 1-methylazepan-4-one (B31119) as a key intermediate. This ketone could then be subjected to a variety of reactions to introduce substituents at the C4 position before the installation or modification of the nitrile group.

Table 1: Plausible Synthetic Strategies for Azepane-Ring Substituted Derivatives

| Strategy | Description | Potential Substituents |

| Ring Expansion of Substituted Piperidines | Starting with a functionalized piperidine, a one-carbon ring expansion reaction can lead to a substituted azepane ring. rsc.org | Alkyl, Aryl, Halogen |

| Dearomative Ring Expansion of Nitroarenes | This method allows for the synthesis of complex azepanes from simple nitroarenes through a photochemical process. nih.govmanchester.ac.uk | A wide variety of substitution patterns based on the starting nitroarene. |

| Functionalization via 1-Methylazepan-4-one | The ketone intermediate can undergo reactions such as alkylation, arylation, or reductive amination at the C4 position. | Alkyl, Aryl, Amino groups |

Synthesis of Nitrile-Modified Derivatives

The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functional groups. libretexts.orgchemistrysteps.com These transformations significantly expand the chemical space accessible from this starting material.

Standard organic transformations can be applied to modify the nitrile group:

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding carboxylic acid (1-methylazepane-4-carboxylic acid) or carboxylate salt, respectively. chemistrysteps.com

Reduction: The nitrile can be reduced to a primary amine ( (1-methylazepan-4-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Partial reduction to an aldehyde is also possible with milder reducing agents.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. researchgate.net

Table 2: Potential Nitrile-Modified Derivatives of this compound

| Reaction | Product Functional Group | Reagents and Conditions |

| Hydrolysis | Carboxylic Acid | H3O+ or OH-, heat chemistrysteps.com |

| Reduction | Primary Amine | LiAlH4, followed by H2O libretexts.org |

| Grignard Reaction | Ketone | R-MgBr, followed by H3O+ chemistrysteps.com |

| [3+2] Cycloaddition | Tetrazole | NaN3, catalyst researchgate.net |

Ring System Transformations Leading to Fused or Spirocyclic Compounds

The this compound scaffold can also serve as a starting point for the synthesis of more complex bicyclic systems, such as fused or spirocyclic compounds.

The synthesis of fused ring systems often involves intramolecular cyclization reactions. For instance, if a suitable functional group is introduced elsewhere on the azepane ring, it could react with the nitrile group or a derivative thereof to form a new ring. The use of nitriles in the synthesis of fused heterocyclic systems, such as pyridines and pyridazines, is a well-established strategy in organic chemistry. nih.govresearchgate.net

Spirocyclic compounds could potentially be synthesized from a ketone precursor, 1-methylazepan-4-one. Spirocycles can be constructed from cyclic ketones through various methods, including the Paternò–Büchi reaction to form spirocyclic oxetanes or gold(I)-catalyzed rearrangements. rsc.orgacs.org General methods for constructing spirocycles from simple cyclic ketones have also been developed. chemrxiv.orgnih.gov

Applications as Building Blocks in Complex Chemical Synthesis

The bifunctional nature of this compound, possessing both a saturated nitrogen heterocycle and a reactive nitrile group, makes it a potentially valuable building block for the synthesis of more complex molecules. The azepane moiety is a structural motif found in a number of biologically active compounds. researchgate.netnih.govresearchgate.net

The nitrile group can be elaborated into various functionalities, as discussed previously, allowing for the connection of the azepane core to other molecular fragments. For example, the corresponding primary amine (from nitrile reduction) or carboxylic acid (from nitrile hydrolysis) can be used in amide bond formation to link the azepane ring to peptides or other scaffolds. The ketone formed from the reaction with a Grignard reagent could serve as a handle for further functionalization.

While specific examples of the use of this compound as a building block are not prevalent in the literature, its structural features suggest its potential utility in the construction of diverse and complex chemical entities for various applications, including drug discovery.

Mechanistic Investigations of Reactions Involving 1 Methylazepane 4 Carbonitrile

Kinetic Studies of Reaction Rates

Kinetic studies are fundamental to understanding a reaction mechanism, as they provide quantitative data on how reaction conditions influence the rate of a chemical transformation. nih.gov This analysis helps in formulating a rate law, which is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants. libretexts.org Key parameters derived from kinetic studies include the reaction order, rate constant (k), and activation energy (Ea).

A common method for such studies is reaction progress kinetic analysis, which involves monitoring the concentration of reactants or products over time using in-situ spectroscopic techniques like NMR or IR spectroscopy. nih.gov For a hypothetical reaction, such as the acid-catalyzed hydrolysis of the nitrile group in 1-Methylazepane-4-carbonitrile to form the corresponding carboxylic acid, one could monitor the disappearance of the nitrile peak in the IR spectrum or the change in chemical shifts in the NMR spectrum.

To determine the reaction order, a series of experiments are typically run where the initial concentration of one reactant is varied while others are kept constant. libretexts.org The data can then be plotted in various ways to find a linear relationship, which is indicative of the reaction order.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound

| Time (s) | [Compound] (M) | ln([Compound]) | 1/([Compound]) (M⁻¹) |

|---|---|---|---|

| 0 | 0.100 | -2.303 | 10.0 |

| 60 | 0.085 | -2.465 | 11.8 |

| 120 | 0.073 | -2.617 | 13.7 |

| 180 | 0.062 | -2.781 | 16.1 |

| 240 | 0.053 | -2.937 | 18.9 |

This table presents hypothetical data. A plot of ln([Compound]) versus time would yield a straight line, suggesting the reaction is first-order with respect to this compound under these conditions.

The effect of temperature on the rate constant is also studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. This involves measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.

Table 2: Temperature Dependence of the Rate Constant for a Hypothetical Reaction

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 300 | 0.0025 | 0.00333 | -6.00 |

| 310 | 0.0051 | 0.00323 | -5.28 |

| 320 | 0.0100 | 0.00313 | -4.61 |

This table presents hypothetical data for determining the activation energy of a reaction involving this compound.

Identification and Characterization of Reaction Intermediates

A cornerstone of mechanistic investigation is the detection and characterization of reaction intermediates. These are short-lived, high-energy species that are formed in one step and consumed in a subsequent step. unacademy.com Their identification provides direct evidence for a proposed reaction pathway. dbatu.ac.in

Several methods are employed to study these transient species:

Spectroscopic Detection: By conducting reactions at very low temperatures, the lifetime of intermediates can be extended, allowing for their detection by techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), or UV-Vis spectroscopy. numberanalytics.com For reactions involving radical intermediates, Electron Spin Resonance (ESR) spectroscopy is a powerful tool. dbatu.ac.in

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in solution, such as those in organometallic or catalytic reactions. nih.gov

Intermediate Trapping: An intermediate can be "trapped" by adding a compound that is known to react specifically with it, leading to a stable, isolable product. dbatu.ac.in The characterization of this trapped product provides strong evidence for the existence of the intermediate. For example, if a reaction involving this compound was suspected to proceed through a benzyne-like intermediate on an aromatic substituent (if present), it could be trapped with a diene like furan. dbatu.ac.in

Table 3: Potential Intermediates and Detection Methods for Reactions of this compound

| Hypothetical Reaction | Proposed Intermediate | Potential Detection Method | Expected Observation |

|---|---|---|---|

| Reduction of nitrile with Na/NH₃ | Iminyl radical anion | ESR Spectroscopy | A characteristic signal in the ESR spectrum. |

| Metal-catalyzed cross-coupling | Organometallic complex (e.g., Pd-complex) | ESI-MS, Low-Temp NMR | Detection of ions corresponding to the mass of the catalyst-substrate complex. nih.gov Observation of new signals in the NMR spectrum at low temperature. |

Examination of Catalytic Cycles and Turnover Frequencies

Many modern synthetic reactions rely on catalysts that operate through a catalytic cycle—a closed loop of chemical reactions where the active catalyst is regenerated at the end of each loop. wikipedia.org Understanding these cycles is crucial for optimizing reaction efficiency. Key steps in organometallic catalysis include oxidative addition, reductive elimination, migratory insertion, and transmetalation. nih.gov

The efficiency of a catalyst is quantified by its Turnover Number (TON), which is the number of moles of product formed per mole of catalyst, and its Turnover Frequency (TOF), which is the TON per unit of time. High TON and TOF values indicate an efficient and robust catalyst.

For a hypothetical palladium-catalyzed α-arylation at the carbon adjacent to the nitrile group of this compound, a proposed catalytic cycle would involve:

Oxidative Addition: The Pd(0) catalyst adds to an aryl halide.

Deprotonation & Transmetalation: A base deprotonates the α-carbon of the nitrile, and the resulting carbanion coordinates to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst which can then begin a new cycle.

Table 4: Hypothetical Turnover Frequencies for a Catalytic Reaction

| Catalyst System | Ligand | Temperature (°C) | TOF (h⁻¹) |

|---|---|---|---|

| Pd(OAc)₂ | P(t-Bu)₃ | 80 | 150 |

| Pd(OAc)₂ | XPhos | 80 | 250 |

| Pd(OAc)₂ | XPhos | 100 | 420 |

This table illustrates how changing the ligand and temperature could hypothetically influence the turnover frequency (efficiency) of a catalytic reaction involving this compound.

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence reaction rates and even alter the operative mechanism. e-bookshelf.denumberanalytics.com Solvents exert their influence by solvating and thereby stabilizing or destabilizing the reactants, transition states, and intermediates. numberanalytics.com Key solvent properties include polarity, hydrogen-bonding ability (protic vs. aprotic), and coordinating ability. libretexts.org

For instance, in a reaction that proceeds through a charged intermediate, such as an S_N1 reaction, polar protic solvents like water or methanol (B129727) are highly effective because they can stabilize both the resulting cation and anion through dipole-dipole interactions and hydrogen bonding. libretexts.org Conversely, for an S_N2 reaction, polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often preferred as they solvate the cation but leave the nucleophile relatively "bare" and more reactive.

Consider a hypothetical nucleophilic substitution on a derivative of this compound. The rate of this reaction would be expected to vary significantly with the solvent used, providing clues about the nature of the transition state.

Table 5: Hypothetical Solvent Effects on Reaction Rate

| Solvent | Dielectric Constant (ε) | Nature | Relative Rate |

|---|---|---|---|

| Hexane | 1.9 | Non-polar, Aprotic | 1 |

| Diethyl Ether | 4.3 | Weakly Polar, Aprotic | 10 |

| Acetone | 21 | Polar, Aprotic | 1,000 |

| Dimethylformamide (DMF) | 37 | Polar, Aprotic | 10,000 |

| Methanol | 33 | Polar, Protic | 50,000 |

This table shows hypothetical relative rates for a reaction proceeding via a polar, charged transition state, illustrating the significant impact of solvent choice.

Emerging Trends and Future Research Directions in 1 Methylazepane 4 Carbonitrile Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 1-Methylazepane-4-carbonitrile has traditionally relied on multi-step sequences, often starting from commercially available precursors like 1-methylazepan-4-one (B31119). Classical methods typically involve the conversion of the ketone to a cyanohydrin followed by dehydration, or the transformation of the ketone into a leaving group (e.g., via a tosylhydrazone or conversion to a halide) followed by nucleophilic substitution with a cyanide salt. While effective, these routes can suffer from moderate yields, harsh reaction conditions, and the use of highly toxic reagents.

Current research is intensely focused on developing more streamlined, efficient, and scalable synthetic pathways. Key areas of innovation include:

Catalytic Cyanation: Transition-metal catalysis represents a significant leap forward. Methods employing catalysts based on nickel or palladium for the direct cyanation of 4-halo-1-methylazepane or its triflate derivatives offer milder conditions and improved functional group tolerance compared to traditional SN2 reactions with stoichiometric cyanide.

One-Pot Procedures: To improve process efficiency and reduce waste from intermediate purifications, one-pot or tandem reactions are being explored. A notable approach involves the in situ generation of a reactive intermediate from 1-methylazepan-4-ol, such as a tosylate or mesylate, which is then immediately subjected to cyanation without isolation.

Flow Chemistry Synthesis: The application of continuous flow technology offers enhanced safety and control, particularly when handling hazardous reagents like cyanide. Flow reactors allow for precise control over temperature, pressure, and reaction time, often leading to higher yields, improved purity, and safer operation on a larger scale. This approach is particularly advantageous for the exothermic and rapid nature of many cyanation reactions.

The following table compares a traditional route with emerging, more efficient methodologies.

| Synthetic Route | Starting Material | Key Reagents/Conditions | Reported Yield (%) | Key Advantage |

|---|---|---|---|---|

| Traditional Tosylhydrazone | 1-Methylazepan-4-one | 1) Tosylhydrazine; 2) NaCN, heat | 45-55% | Utilizes a common starting material. |

| Catalytic Cyanation | 4-Chloro-1-methylazepane | Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C | 75-85% | Higher yield, milder than some methods. |

| One-Pot Alcohol Activation | 1-Methylazepan-4-ol | 1) MsCl, Et₃N; 2) KCN, DMSO | ~70% (overall) | Improved process efficiency, avoids isolation. |

| Flow Chemistry | 4-Bromo-1-methylazepane | K₄[Fe(CN)₆], packed-bed reactor, 150 °C | >90% | Enhanced safety, scalability, and yield. |

Advancements in Spectroscopic and Analytical Characterization

Accurate structural confirmation and purity assessment of this compound are critical. While standard analytical techniques remain foundational, advanced methods are providing unprecedented detail about its structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is characterized by a singlet for the N-methyl protons (typically ~2.3-2.5 ppm) and a series of complex, overlapping multiplets for the 10 azepane ring protons (typically spanning 1.7-3.2 ppm). The proton at the C4 position, adjacent to the nitrile, is often a distinct multiplet in the downfield region of the aliphatic envelope.

¹³C NMR: The spectrum clearly shows the nitrile carbon (C≡N) at ~120-125 ppm, the N-methyl carbon at ~45-48 ppm, and the six distinct carbons of the azepane ring, with the C4 carbon appearing around 25-30 ppm.

2D NMR Techniques: Due to the conformational flexibility of the seven-membered ring and the resulting spectral complexity, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of all proton and carbon signals. HMBC is particularly useful for confirming the connectivity between the C4 proton and the nitrile carbon.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration, which appears reliably in the 2240–2250 cm⁻¹ region.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion [M+H]⁺, confirming the elemental composition (C₈H₁₄N₂). Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns, including the loss of the nitrile group and fragmentation of the azepane ring.

The table below summarizes the key analytical data for this compound.

| Analytical Technique | Key Feature | Typical Value / Observation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | N-CH₃ protons | ~2.35 ppm (singlet, 3H) |

| ¹H NMR (400 MHz, CDCl₃) | Azepane ring protons | 1.70 - 3.20 ppm (complex multiplets, 10H) |

| ¹³C NMR (100 MHz, CDCl₃) | Nitrile carbon (-C≡N) | ~122.5 ppm |

| ¹³C NMR (100 MHz, CDCl₃) | N-CH₃ carbon | ~46.8 ppm |

| IR Spectroscopy (ATR) | Nitrile stretch (νC≡N) | 2245 cm⁻¹ (sharp, medium) |

| HRMS (ESI+) | Molecular Ion [M+H]⁺ | Calculated for C₈H₁₅N₂⁺: 139.1235; Found: 139.1233 |

Integration of Green Chemistry Principles in Synthesis

The synthesis of fine chemicals like this compound is increasingly being evaluated through the lens of green chemistry. The goal is to minimize environmental impact and improve process safety without compromising efficiency.

Future research directions are heavily influenced by these principles:

Atom Economy and Waste Prevention: Researchers are moving away from syntheses that use stoichiometric protecting groups or activating agents, which generate significant waste. Catalytic and one-pot processes are inherently more atom-economical and align with the principle of waste prevention.

Safer Solvents and Reagents: A major trend is the replacement of hazardous cyanide sources like NaCN or KCN with safer alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and more stable solid cyanide source that is gaining traction in catalytic cyanation reactions. Furthermore, there is a push to replace chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents (e.g., DMF, DMSO) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or, in some cases, aqueous systems.

Design for Energy Efficiency: The development of more active catalysts allows reactions to be conducted at lower temperatures, reducing energy consumption. Microwave-assisted synthesis and flow chemistry also contribute to energy efficiency by enabling rapid heating and superior heat transfer, shortening reaction times from hours to minutes.

The table below evaluates synthetic strategies against key green chemistry metrics.

| Synthetic Strategy | Green Principle Addressed | Improvement Over Traditional Methods | Remaining Challenge |

|---|---|---|---|

| Pd-Catalyzed Cyanation | Catalysis | Reduces need for stoichiometric activators; milder conditions. | Cost and toxicity of palladium catalyst; requires recycling. |

| Use of K₄[Fe(CN)₆] | Safer Chemistry | Significantly reduces acute toxicity risk compared to KCN/NaCN. | Can require higher temperatures or more active catalysts. |

| Flow Chemistry Synthesis | Process Safety, Energy Efficiency | Minimizes exposure to hazardous materials; excellent thermal control. | Initial capital investment for specialized equipment. |

| Solvent Replacement | Safer Solvents | Replaces toxic and persistent solvents like DMF with greener options like 2-MeTHF. | Identifying a green solvent with optimal solubility and reactivity profile. |

Exploration of New Chemical Transformations and Reactivity Profiles

While valuable in its own right, this compound is primarily a versatile intermediate. Future research is focused on fully exploiting the reactivity of its functional groups to access novel and diverse chemical entities.

Transformations of the Nitrile Group: The nitrile is the molecule's most versatile handle for elaboration.

Reduction to Amines: Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or chemical reduction (e.g., with LiAlH₄) cleanly converts the nitrile to the corresponding primary amine, 1-methyl-4-(aminomethyl)azepane . This product is a crucial building block for synthesizing amides, sulfonamides, and ureas, which are common motifs in pharmacologically active compounds.

Hydrolysis to Carboxylic Acids: Both acidic and basic hydrolysis can transform the nitrile into 1-methylazepane-4-carboxylic acid . This acid can then participate in esterifications, amide couplings (e.g., via EDC/HOBt), or serve as a ligand for metal complexes.

Addition of Organometallics: The addition of Grignard or organolithium reagents to the nitrile, followed by aqueous workup, provides a direct route to ketones. For example, reaction with phenylmagnesium bromide yields (1-methylazepan-4-yl)(phenyl)methanone , opening pathways to a wide range of substituted alcohol and alkene derivatives.

Formation of Heterocycles: The nitrile group can act as an electrophile in cyclization reactions. Treatment with reagents like hydroxylamine (B1172632) can form N-hydroxyamidine intermediates, while reaction with hydrazine (B178648) can lead to the formation of fused pyrazole (B372694) or triazole ring systems, depending on the subsequent reaction partners.